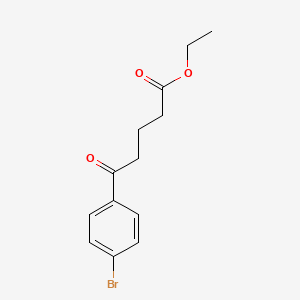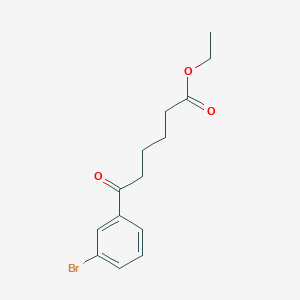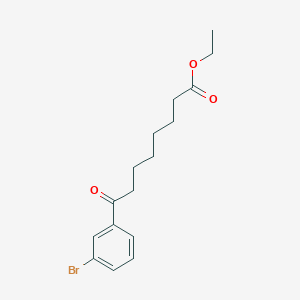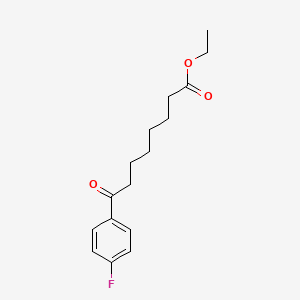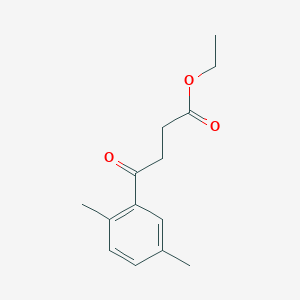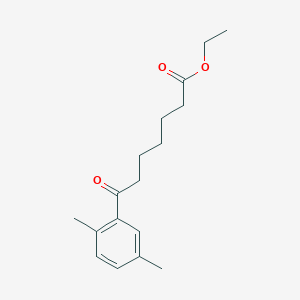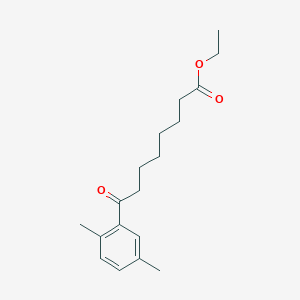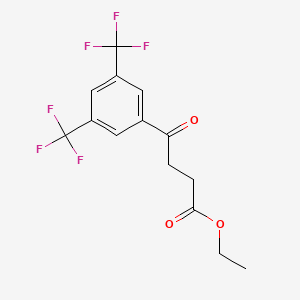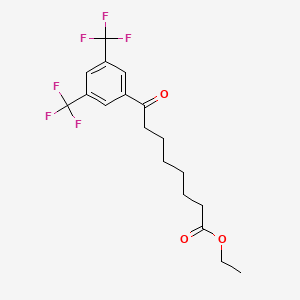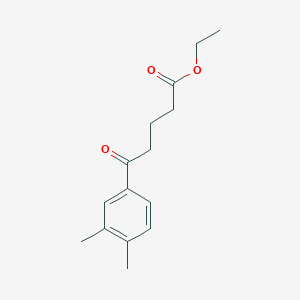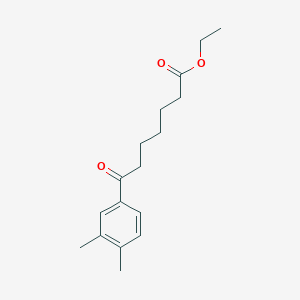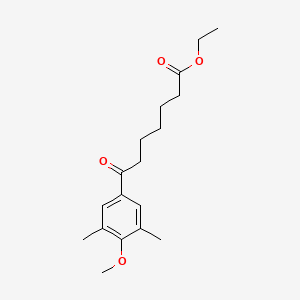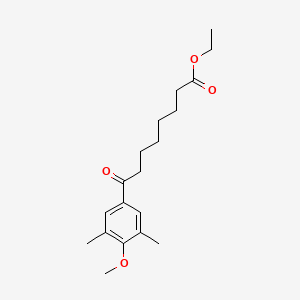
Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2,4-difluorophenyl compound with a precursor to the 4-oxobutyrate part of the molecule. The exact method would depend on the available starting materials and the desired reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the difluorophenyl ring, the ester group, and the ketone group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a compound containing both ester and ketone functional groups, Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate could participate in a variety of chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction, among other reactions. The ketone group could be involved in reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is used as an intermediate in the synthesis of various chemical compounds. For instance, Hao Zhi-hui (2007) demonstrated the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester (Hao Zhi-hui, 2007).
The compound also plays a role in biosynthetic pathways. G. Fagan et al. (1981) added Ethyl 4-oxobutyrate-2- 14 C to a simulated sherry under an actively growing film of S. fermentati, which yielded various radioactive compounds, confirming earlier proposed pathways for their formation (Fagan, Kepner, & Webb, 1981).
Catalysis and Enantioselective Processes
The compound is involved in enantioselective processes. E. V. Starodubtseva et al. (2004) explored the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in ionic liquid systems containing various organic salts with a chiral catalyst, which showed a high level of asymmetric induction after multiple recycling of the catalyst (Starodubtseva et al., 2004).
In a similar context, V. Slavinska et al. (2006) investigated the hydrogenation of ethyl 4-R-2,4-dioxobutyrates at palladium black and other catalysts, finding that the main products are ethyl 4-R-2-hydroxy-4-oxobutyrates, with varying yields depending on the derivative (Slavinska et al., 2006).
Pharmaceutical and Biomedical Research
Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate has been synthesized and tested for various biomedical applications. K. Danel et al. (1996) synthesized ethyl 2-alkyl-4-aryl-3-oxobutyrates and tested their activity against HIV-1, with some derivatives showing potent activity (Danel et al., 1996).
The compound's derivatives have also been studied for antimicrobial properties. S. G. Kucukguzel et al. (1999) synthesized Ethyl 2-arylhydrazono-3-oxobutyrates and evaluated their antimicrobial properties, finding significant activity against certain bacterial strains (Kucukguzel et al., 1999).
Optimization of Bioreduction Processes
- Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate has been used in the optimization of bioreduction processes. Junghui Chen et al. (2002) designed the optimal time-varying operating pH profile for the asymmetric reduction of ethyl 4‐chloro‐3‐oxobutyrate by baker's yeast to improve reaction yield and product optical purity (Chen, Wang, Houng, & Lee, 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETJGRNOWLCZIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645616 |
Source


|
| Record name | Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate | |
CAS RN |
898753-06-5 |
Source


|
| Record name | Ethyl 2,4-difluoro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


